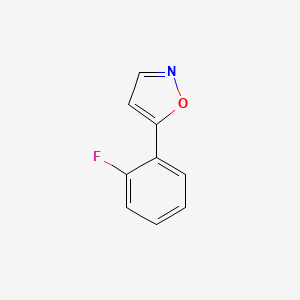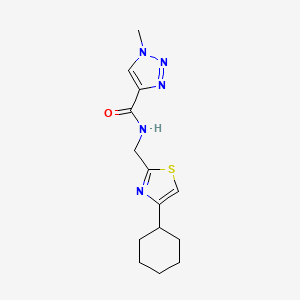![molecular formula C4H6FNO3 B2694067 2-[(Fluorocarbonyl)(methyl)amino]aceticacid CAS No. 2580202-90-8](/img/structure/B2694067.png)
2-[(Fluorocarbonyl)(methyl)amino]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Fluorocarbonyl)(methyl)amino]aceticacid is an organic compound characterized by the presence of a fluorocarbonyl group, a methyl group, and an amino group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Fluorocarbonyl)(methyl)amino]aceticacid typically involves the reaction of methylamine with fluorocarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle large volumes of reactants. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Fluorocarbonyl)(methyl)amino]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(Fluorocarbonyl)(methyl)amino]aceticacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-[(Fluorocarbonyl)(methyl)amino]aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
- 2-[(Chlorocarbonyl)(methyl)amino]aceticacid
- 2-[(Bromocarbonyl)(methyl)amino]aceticacid
- 2-[(Iodocarbonyl)(methyl)amino]aceticacid
Comparison: 2-[(Fluorocarbonyl)(methyl)amino]aceticacid is unique due to the presence of the fluorocarbonyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound particularly valuable in various applications.
Propiedades
IUPAC Name |
2-[carbonofluoridoyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDULRJVXNXCDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
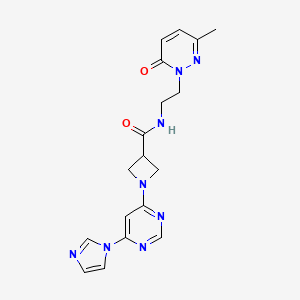
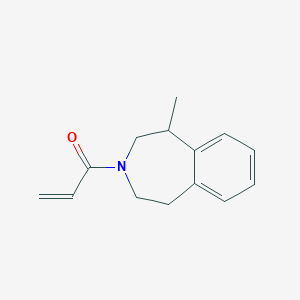
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
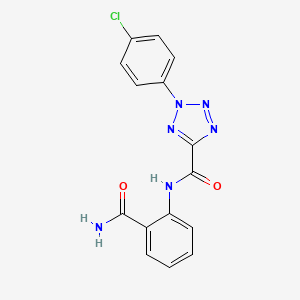
![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)
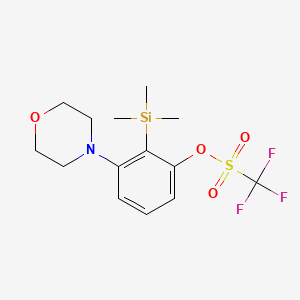
![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)
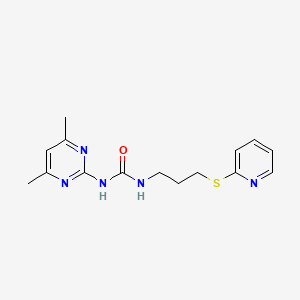
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2694002.png)
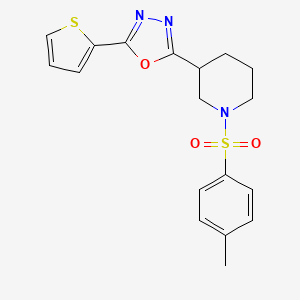
![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)
